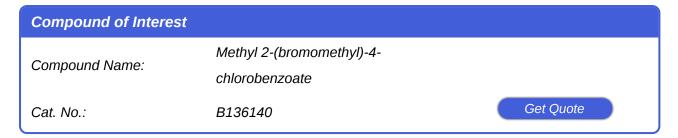


Spectral Analysis of Methyl 2-(bromomethyl)-4chlorobenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for **Methyl 2- (bromomethyl)-4-chlorobenzoate**, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of directly published spectra for this specific compound, this guide presents a predicted analysis based on the known spectral data of structurally analogous compounds. This information is intended to serve as a reference for researchers in the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-(bromomethyl)-4-chlorobenzoate**. These predictions are derived from the analysis of similar molecules and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	Ar-H (H6)
~7.4-7.6	dd	1H	Ar-H (H5)
~7.3-7.5	d	1H	Ar-H (H3)
~4.9	S	2H	-CH₂Br
~3.9	S	ЗН	-OCH₃

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~165-167	C=O (ester)
~138-140	Ar-C (C4-CI)
~135-137	Ar-C (C2-CH ₂ Br)
~131-133	Ar-C (C1)
~130-132	Ar-CH (C6)
~128-130	Ar-CH (C5)
~126-128	Ar-CH (C3)
~52-54	-OCH₃
~30-33	-CH ₂ Br

Predicted solvent: CDCl3.

Table 3: Predicted IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1720-1740	Strong	C=O (ester) stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1250-1300	Strong	C-O (ester) stretch
~1100-1150	Medium	C-Cl stretch
~600-700	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
262/264/266	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ isotopic pattern for Br and CI
231/233/235	[M - OCH₃] ⁺
183/185	[M - Br]+
155/157	[M - Br - CO]+

The isotopic pattern is a key identifier due to the presence of bromine and chlorine.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-(bromomethyl)-4- chlorobenzoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.



- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the probe to the carbon frequency.
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
 - A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data (Free Induction Decay FID) using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.



- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[1]
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The typical range for organic compounds is 4000-400 cm⁻¹.[2]
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).[3]
- Ionization:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary,
 creating charged droplets from which ions are desolvated.
- Mass Analysis: The generated ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are employed to confirm the structure of **Methyl 2-(bromomethyl)-4-chlorobenzoate**.



Caption: Workflow for the structural elucidation of **Methyl 2-(bromomethyl)-4- chlorobenzoate**.

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